AS 041164

描述

AS 041164 (CAS 1146702-72-8) is a potent inhibitor of PI 3-kinase (phosphoinositide 3-kinase), a critical enzyme involved in cellular processes such as growth, survival, and metabolism. It is commercially available through Santa Cruz Biotechnology, with pricing listed at $23.00 for 1 mg and $65.00 for 5 mg .

属性

IUPAC Name |

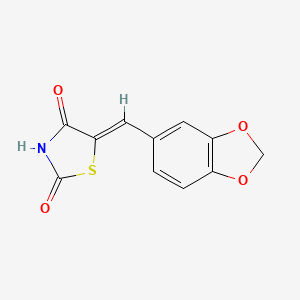

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGWAUUPHUBJNQ-WTKPLQERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

AS-041164 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过环化反应形成核心结构,然后进行官能团修饰以获得所需的 选择性和效力。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 。

工业生产方法

在工业环境中,AS-041164 的生产采用优化的合成路线,以确保成本效益和可重复性进行放大。该工艺涉及大型反应器,对反应参数的精确控制以及严格的纯化步骤以获得高纯度的化合物。 最终产品经质量控制测试以确认其身份和效力 。

化学反应分析

反应类型

AS-041164 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物

由这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生化合物的脱氧形式 。

科学研究应用

AS-041164 在科学研究中具有广泛的应用,包括:

化学: 用作工具化合物来研究磷脂酰肌醇 3 激酶 γ 亚型及其在各种化学途径中的作用。

生物学: 用于细胞和分子生物学研究涉及磷脂酰肌醇 3 激酶 γ 的信号通路。

医学: 探索其在炎症性疾病、癌症和其他磷脂酰肌醇 3 激酶 γ 起关键作用的疾病中的潜在治疗作用。

作用机制

AS-041164 通过选择性抑制磷脂酰肌醇 3 激酶 γ 亚型发挥作用。这种抑制阻断了磷脂酰肌醇 3 激酶 γ 激活的下游信号通路,导致炎症反应和其他细胞过程减少。 该化合物专门针对酶的活性位点,阻止其与底物和其他信号分子的相互作用 。

相似化合物的比较

Functional and Structural Insights

- In contrast, AS-605240 and AS-252424 are selective for the p110γ isoform, making them valuable for studying immune cell signaling . PIK-75 HCl targets p110α/δ, which are implicated in cancer and autoimmune diseases .

- Price Competitiveness : this compound is among the most cost-effective options for small-scale research ($23.00/mg), whereas LY 294002 derivatives and PIK-93 are significantly more expensive .

生物活性

AS 041164 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with significant implications for cancer treatment and immune modulation. This compound has garnered attention due to its potent biological activity, particularly in the context of cancer progression and immune response modulation.

- CAS Number : 6318-41-8

- Molecular Weight : Data not specified in the sources.

- IC50 Values :

- PI3Kγ: 70 nM

- PI3Kα: 240 nM

- PI3Kβ: 1.45 μM

These values indicate that this compound exhibits a strong selectivity for PI3Kγ compared to other isoforms, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy in specific contexts.

This compound functions primarily by inhibiting the PI3Kγ pathway, which plays a critical role in various cellular processes, including:

- Cell Proliferation : Inhibition of PI3Kγ can lead to reduced proliferation of cancer cells, particularly in hematological malignancies.

- Immune Modulation : PI3Kγ is involved in T-cell and natural killer (NK) cell development and function. This compound's inhibition may enhance anti-tumor immunity by modulating immune cell responses.

Case Studies and Experimental Data

-

Cancer Cell Lines :

- In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including those derived from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). The compound's ability to induce apoptosis in these cells has been linked to its action on the PI3K signaling pathway.

-

Immune Response :

- A study indicated that this compound enhances the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in boosting immune responses against tumors. This effect is mediated through the inhibition of PI3Kγ, which otherwise dampens T-cell activation and cytokine production.

Comparative Biological Activity

| Compound | Target Isoform | IC50 (nM) | Effect on Cancer Cells | Effect on Immune Cells |

|---|---|---|---|---|

| This compound | PI3Kγ | 70 | Significant reduction in viability | Enhanced cytokine production |

| Other PI3K Inhibitors | Varies | Higher than this compound | Variable effects depending on isoform specificity | Often less selective |

常见问题

Q. Table 1. Common Pitfalls in this compound Research and Mitigation Strategies

Q. Table 2. Key Databases for this compound Literature Reviews

| Database | Focus | Search Strategy |

|---|---|---|

| PubMed | Preclinical/clinical studies | MeSH terms + Boolean operators |

| Repec | Economic impact | "this compound AND cost-effectiveness" |

| Google Scholar | Grey literature | "Cited by" feature for recent papers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。